molecular formula C19H18N4OS B1664263 4-Dimethylamino-7-(4-ethyl-phenyl)-7H-9-thia-1,5,7-triaza-fluoren-8-one CAS No. 869802-44-8

4-Dimethylamino-7-(4-ethyl-phenyl)-7H-9-thia-1,5,7-triaza-fluoren-8-one

Cat. No.: B1664263
CAS No.: 869802-44-8
M. Wt: 350.4 g/mol
InChI Key: VCUKKMIXURRDKL-UHFFFAOYSA-N
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Description

A-794282 is a synthetic organic compound known for its role as a selective and potent antagonist of the metabotropic glutamate receptor 1 (mGlu1). This compound has shown significant analgesic activity and is primarily used in the study of neurological disorders .

Chemical Reactions Analysis

A-794282 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

A-794282 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the function of metabotropic glutamate receptors.

    Biology: Helps in understanding the role of mGlu1 receptors in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders, including pain and postoperative pain.

    Industry: Utilized in the development of new drugs targeting mGlu1 receptors

Mechanism of Action

A-794282 exerts its effects by selectively antagonizing the metabotropic glutamate receptor 1 (mGlu1). This receptor is involved in the modulation of synaptic transmission and neuronal excitability. By blocking mGlu1, A-794282 reduces the excitatory neurotransmission, leading to analgesic effects. The molecular targets include the mGlu1 receptor, and the pathways involved are related to the inhibition of glutamate signaling .

Comparison with Similar Compounds

A-794282 is unique due to its high selectivity and potency as an mGlu1 receptor antagonist. Similar compounds include:

These compounds are used in similar research applications but may differ in their potency, selectivity, and side effect profiles.

Properties

CAS No.

869802-44-8

Molecular Formula

C19H18N4OS

Molecular Weight

350.4 g/mol

IUPAC Name

13-(dimethylamino)-5-(4-ethylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

InChI

InChI=1S/C19H18N4OS/c1-4-12-5-7-13(8-6-12)23-11-21-16-15-14(22(2)3)9-10-20-18(15)25-17(16)19(23)24/h5-11H,4H2,1-3H3

InChI Key

VCUKKMIXURRDKL-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=NC=CC(=C34)N(C)C

Canonical SMILES

CCC1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=NC=CC(=C34)N(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

9-dimethylamino-3-(4-ethylphenyl)-3H-5-thia-1,3,6-triazafluoren-4-one
9-dimethylamino-ETTO
A 794282
A-794282
A794282

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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